N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine
CAS No.:
Cat. No.: VC13767754
Molecular Formula: C26H20N6
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H20N6 |
|---|---|
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | 1-N,1-N,4-N,4-N-tetrapyridin-4-ylbenzene-1,4-diamine |
| Standard InChI | InChI=1S/C26H20N6/c1-2-22(32(25-9-17-29-18-10-25)26-11-19-30-20-12-26)4-3-21(1)31(23-5-13-27-14-6-23)24-7-15-28-16-8-24/h1-20H |
| Standard InChI Key | NQFLBGCCIGDHLA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N(C2=CC=NC=C2)C3=CC=NC=C3)N(C4=CC=NC=C4)C5=CC=NC=C5 |
| Canonical SMILES | C1=CC(=CC=C1N(C2=CC=NC=C2)C3=CC=NC=C3)N(C4=CC=NC=C4)C5=CC=NC=C5 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine features a central benzene ring substituted at the 1 and 4 positions with two pyridinylamine groups. Each amine nitrogen is further bonded to a pyridine moiety, creating a symmetrical tetradentate ligand capable of coordinating multiple metal centers. The planar geometry and extended conjugation enhance its ability to participate in π-π stacking interactions, a critical feature for supramolecular assemblies.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1218812-56-6 |
| Molecular Formula | C₂₆H₂₀N₆ |
| Molecular Weight (g/mol) | 416.5 |
| XLogP3 | 4.2 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Reaction Mechanisms
Synthetic Pathway
The compound is synthesized through a nucleophilic aromatic substitution reaction between 4,4'-bipyridinamine and 1,4-dibromobenzene under inert conditions. The reaction proceeds at elevated temperatures (80–120°C) in the presence of a palladium catalyst, yielding the target product in moderate to high purity.
Purification and Yield Optimization
Post-synthesis purification involves column chromatography using silica gel and a dichloromethane/methanol gradient. Recrystallization from hot ethanol improves purity to >95%, as confirmed by HPLC . Typical yields range from 60% to 75%, depending on reaction scale and catalyst loading.
Physicochemical Properties and Solubility
Thermal Stability and Phase Behavior
The compound exhibits a melting point above 250°C, indicative of robust thermal stability. Differential scanning calorimetry (DSC) reveals no decomposition below 300°C, making it suitable for high-temperature applications.
Solubility Profiles
Solubility varies significantly with solvent polarity:
Table 2: Solubility in Common Solvents (25°C)
| Solvent | Solubility (mg/mL) |
|---|---|
| Dimethyl Sulfoxide | 12.4 |
| N,N-DMF | 9.8 |
| Chloroform | 3.2 |
| Ethanol | 0.7 |
Heating to 37°C and sonication enhance solubility in polar aprotic solvents . Stock solutions (10 mM in DMSO) remain stable for one month at -20°C and six months at -80°C .
Applications in Coordination Chemistry
Metal Complex Formation
The ligand’s four pyridinyl groups enable chelation with transition metals such as Ru(II), Fe(II), and Cu(I). X-ray crystallography of [Ru(L)(bpy)₂]²⁺ (bpy = 2,2'-bipyridine) complexes reveals octahedral geometry with ligand-metal bond lengths of 2.05–2.10 Å. These complexes exhibit enhanced electrochemical stability, with redox potentials tunable by ancillary ligands.
Catalytic Applications
Ru(II) complexes derived from N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine demonstrate efficacy in water oxidation catalysis. Turnover frequencies (TOF) up to 0.45 s⁻¹ have been reported under photochemical conditions, surpassing benchmarks set by iridium-based catalysts.
Emerging Research and Future Directions
Recent studies highlight its potential in organic electronics. Thin films of Cu(I) complexes exhibit photoluminescence quantum yields (PLQY) of 18–22%, suitable for light-emitting diodes (LEDs). Computational modeling (DFT) predicts charge-transfer efficiencies comparable to iridium complexes, but experimental validation remains ongoing.
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